molecular formula C9H11ClN2S B2921851 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride CAS No. 1158794-11-6; 177407-14-6

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride

Cat. No.: B2921851
CAS No.: 1158794-11-6; 177407-14-6
M. Wt: 214.71
InChI Key: VQFNLUOAQQCKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N2S·HCl It is a derivative of benzothiazole, an aromatic heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent. One common method is the reaction of 2-aminobenzothiazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzoxazol-2-yl)ethanamine hydrochloride
  • 2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride

Uniqueness

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNLUOAQQCKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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